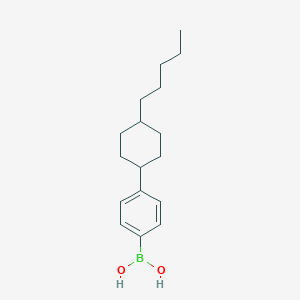

4-(trans-4-Pentylcyclohexyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-pentylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15,19-20H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFESOTHKCUMHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931978 | |

| Record name | [4-(4-Pentylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143651-26-7 | |

| Record name | [4-(4-Pentylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in modern organic chemistry. Characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is itself substituted with a trans-4-pentylcyclohexyl group, this molecule is of significant interest in medicinal chemistry and materials science.[1] Its rigid cyclohexyl and aromatic moieties, combined with a flexible pentyl chain, impart unique properties to the larger molecules synthesized from it.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals and liquid crystals.[2][3]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols. The compound typically appears as a white to off-white crystalline powder.[4]

| Property | Value |

| CAS Number | 143651-26-7 |

| Molecular Formula | C₁₇H₂₇BO₂ |

| Molecular Weight | 274.21 g/mol |

| Physical State | Solid, White to Almost white powder/crystal[4] |

| Boiling Point | 421.07 °C at 760 mmHg[2] |

| Melting Point | Not consistently reported; may dehydrate to form boroxine anhydride |

| Density | 1.01 g/cm³[2] |

| Flash Point | 208.46 °C[2] |

| Refractive Index | 1.521[2] |

| Vapor Pressure | 7.65 x 10⁻⁸ mmHg at 25°C[2] |

| Solubility | Insoluble in water; expected to be soluble in organic solvents such as ethers, chloroform, and other hydrocarbons based on its structure and the properties of similar boronic acids.[5][6] |

| Storage Conditions | Room temperature, under an inert atmosphere, sealed in a dry place. |

Spectroscopic Data Profile

While specific spectra are dependent on the acquisition conditions, the following provides an expected profile for analytical characterization.

-

¹H NMR: Protons on the aromatic ring are expected in the 7-8 ppm region. The cyclohexyl and pentyl protons would appear upfield, typically between 0.8 and 2.5 ppm. The protons of the B(OH)₂ group are often broad and may be exchangeable with D₂O, appearing between 4-6 ppm or sometimes being unobserved.

-

¹³C NMR: Aromatic carbons would be observed in the 120-140 ppm range. The ipso-carbon attached to the boron atom may show a broad signal or be difficult to detect. The aliphatic carbons of the cyclohexyl and pentyl groups would be found in the 10-50 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad O-H stretch around 3200-3400 cm⁻¹ for the boronic acid group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. A characteristic B-O stretching vibration is typically observed around 1350 cm⁻¹.

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and its subsequent use in a cornerstone organic reaction are provided below.

Protocol 1: Synthesis of this compound

This synthesis is typically achieved via the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The necessary precursor, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, is a known upstream product.[2]

Workflow:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal may be added to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, forming the Grignard reagent.

-

Borylation: The reaction flask is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise to the stirred Grignard solution, maintaining the low temperature to prevent over-addition.[2]

-

Hydrolysis: After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred for several hours. The mixture is then cooled in an ice bath, and the reaction is quenched by the slow, careful addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield this compound as a white solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative use of the title compound to synthesize a biphenyl derivative, a common scaffold in drug discovery and liquid crystal design.

Reaction:

-

Reactants:

-

This compound (1.0 eq)

-

An aryl halide (e.g., 4-bromopyridine) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, extract the aqueous layer, and wash the combined organic phases with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.

-

Core Applications and Reaction Mechanisms

The primary utility of this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is fundamental for creating C(sp²)-C(sp²) bonds.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Drug Discovery and Materials Science

This boronic acid acts as a key "building block" for synthesizing more complex molecules. By coupling it with various aryl or heteroaryl halides, researchers can systematically modify structures to optimize for biological activity (in drug discovery) or physical properties like mesophase behavior (in liquid crystal development).

Caption: Workflow for synthesizing target molecules using the boronic acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lookchem.com [lookchem.com]

- 3. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 4. This compound | 143651-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. d-nb.info [d-nb.info]

- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(trans-4-pentylcyclohexyl)phenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel liquid crystals and pharmaceutical compounds.[1] This document details the most common synthetic pathway, provides a representative experimental protocol, and includes relevant quantitative data and visualizations to aid in its practical application.

Introduction

This compound is an organic compound featuring a phenylboronic acid moiety attached to a trans-4-pentylcyclohexyl group. This unique structure makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] Its application is prominent in the synthesis of biphenyl derivatives used in liquid crystal displays and as scaffolds in medicinal chemistry for drug discovery.

Synthetic Pathway

The most prevalent and established method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene. This is followed by the conversion of the aryl bromide to the corresponding boronic acid. This conversion is typically achieved through one of two primary routes:

-

Grignard Reaction: Formation of an aryl Grignard reagent from 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, followed by its reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

-

Organolithium Reaction: A lithium-halogen exchange reaction on 1-bromo-4-(trans-4-pentylcyclohexyl)benzene using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, followed by quenching with a trialkyl borate and acidic hydrolysis.

The overall synthetic scheme is depicted below:

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from its corresponding aryl bromide via an organolithium intermediate.

Materials and Equipment:

-

1-bromo-4-(trans-4-pentylcyclohexyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid. The mixture is stirred vigorously for 1-2 hours until a clear aqueous layer is observed.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4-(trans-4-alkylcyclohexyl)phenylboronic acids, which are structurally similar to the target compound. The data is representative and may vary depending on the specific substrates and reaction conditions.

| Parameter | Value | Reference |

| Starting Material | 1-bromo-4-(trans-4-alkylcyclohexyl)benzene | General Procedure |

| Reagents | n-Butyllithium, Triisopropyl borate | General Procedure |

| Solvent | Tetrahydrofuran (THF) | General Procedure |

| Reaction Temperature | -78 °C to room temperature | General Procedure |

| Reaction Time | 12-18 hours | General Procedure |

| Typical Yield | 70-90% | Representative |

| Purity | >98% (after purification) | Representative |

Logical Workflow of the Synthesis

The logical workflow for the synthesis of this compound from its bromo-precursor is illustrated in the following diagram.

Figure 2: Step-by-step workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of materials science and medicinal chemistry. The protocol outlined in this guide, based on the lithiation of the corresponding aryl bromide followed by borylation, provides a reliable method for obtaining this key synthetic intermediate. Researchers and professionals in drug development can utilize this information to facilitate the synthesis of novel compounds with potential applications in various fields.

References

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid (CAS: 143651-26-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science.

Core Compound Characterization

This compound is a synthetic organic compound characterized by a phenylboronic acid moiety linked to a trans-4-pentylcyclohexyl group.[1] This structure imparts a unique combination of properties, making it a valuable reagent in various chemical transformations.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and reaction conditions.

| Property | Value | Reference |

| CAS Number | 143651-26-7 | [1] |

| Molecular Formula | C₁₇H₂₇BO₂ | [1] |

| Molecular Weight | 274.21 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature or refrigerated |

Applications in Organic Synthesis

The primary application of this compound is as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.[1]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and liquid crystals.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions may require optimization based on the coupling partner.

Materials:

-

This compound

-

Aryl halide or triflate (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Role in Medicinal Chemistry and Drug Discovery

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of phenylboronic acids has garnered significant interest in drug discovery.[5][6]

Phenylboronic Acids as Enzyme Inhibitors

Boronic acids can act as inhibitors of serine proteases, such as β-lactamases, which are responsible for antibiotic resistance.[7] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis.[7]

Targeting Sialic Acids in Cancer Therapy

Phenylboronic acids are known to form reversible covalent complexes with diols, including the sialic acid residues that are often overexpressed on the surface of cancer cells.[5][8] This property is being explored for the development of targeted drug delivery systems. A therapeutic agent can be conjugated to a phenylboronic acid-containing molecule, which then selectively binds to cancer cells, increasing the local concentration of the drug and potentially reducing systemic toxicity.

Applications in Materials Science

The rigid and linear structure imparted by the trans-cyclohexyl and phenyl groups makes this compound a valuable building block in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs).[9] The ability to introduce this specific moiety into larger, more complex structures via Suzuki coupling allows for the fine-tuning of the material's physical and electronic properties.

Summary and Future Perspectives

This compound is a key synthetic intermediate with established applications in the synthesis of complex organic molecules for materials science. While its direct biological activity remains an area for further investigation, the broader class of phenylboronic acids demonstrates significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted drug delivery systems. Future research may focus on exploring the biological effects of this specific compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Spectroscopic and Application Insights into 4-(trans-4-Pentylcyclohexyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document outlines key spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of its primary application in Suzuki-Miyaura cross-coupling reactions.

Core Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific data can vary slightly based on the solvent and instrument used, the following tables summarize representative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Ar-H (ortho to B(OH)₂) |

| 7.25 | d | 2H | Ar-H (meta to B(OH)₂) |

| 2.50 | m | 1H | Cyclohexyl-H |

| 1.90 | m | 4H | Cyclohexyl-H |

| 1.50 - 1.20 | m | 10H | Cyclohexyl-H and Pentyl-CH₂ |

| 0.90 | t | 3H | Pentyl-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Assignment |

| ~145 | Ar-C (ipso to cyclohexyl) |

| ~135 | Ar-C (ortho to B(OH)₂) |

| ~128 | Ar-C (meta to B(OH)₂) |

| ~130 | Ar-C (ipso to B(OH)₂) |

| ~44 | Cyclohexyl-CH |

| ~37 | Cyclohexyl-CH₂ |

| ~34 | Cyclohexyl-CH₂ |

| ~32 | Pentyl-CH₂ |

| ~29 | Cyclohexyl-CH₂ |

| ~22 | Pentyl-CH₂ |

| ~14 | Pentyl-CH₃ |

Table 3: IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (B(OH)₂) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1605 | Medium | C=C stretch (aromatic) |

| 1350 | Strong | B-O stretch |

| 840 | Strong | C-H bend (para-substituted aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 274.21 | [M]⁺, Molecular Ion |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

The sample is ionized in the source, and the resulting ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the calculation of the elemental formula.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The diagram below illustrates the catalytic cycle of a typical Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided spectroscopic data and experimental protocols are essential for quality control and structural verification, while the visualization of its primary application highlights its significance in modern organic chemistry.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-(trans-4-pentylcyclohexyl)phenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, making it relevant for drug discovery and materials science.[1] A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control.

Predicted 1H NMR Spectral Data

Due to the limited availability of a fully assigned public spectrum for this compound, the following data table has been constructed based on the analysis of structurally similar compounds, including 4-(trans-4-pentylcyclohexyl)benzonitrile and other para-substituted phenylboronic acids. The chemical shifts for the pentylcyclohexyl moiety are derived from the benzonitrile analogue, while the aromatic proton shifts are estimated based on the known effects of a boronic acid substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (ortho to -B(OH)₂) | ~ 7.8 - 8.1 | Doublet (d) | 2H | ~ 8.0 |

| Ar-H (meta to -B(OH)₂) | ~ 7.2 - 7.4 | Doublet (d) | 2H | ~ 8.0 |

| B(OH )₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | - |

| Cyclohexyl-H (axial, adjacent to phenyl) | ~ 2.5 | Triplet of triplets (tt) | 1H | ~ 12.0, 3.0 |

| Cyclohexyl-H (equatorial & axial) | ~ 1.8 - 2.0 | Multiplet (m) | 4H | - |

| Cyclohexyl-H (equatorial & axial) | ~ 1.0 - 1.5 | Multiplet (m) | 6H | - |

| Pentyl-CH ₂- | ~ 1.2 - 1.4 | Multiplet (m) | 6H | - |

| Pentyl-CH ₃ | ~ 0.9 | Triplet (t) | 3H | ~ 7.0 |

Experimental Protocol for 1H NMR Spectroscopy

The following provides a standard protocol for the acquisition of a 1H NMR spectrum for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). CDCl₃ is a common choice for similar organic molecules.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or the TMS signal at 0.00 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon standing or heating, which can lead to the appearance of additional signals in the NMR spectrum.[2][3] Running the NMR in the presence of a small amount of D₂O can sometimes help to sharpen the B(OH)₂ signal and confirm its presence through proton exchange.

Structural Representation and Proton Labeling

The following diagram illustrates the chemical structure of this compound with labels for the different proton environments, corresponding to the data in the table above.

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide: 13C NMR Analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid . This document details predicted spectral data based on analogous compounds, a thorough experimental protocol for data acquisition, and a clear visualization of the molecular structure with corresponding carbon assignments. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis where this compound may be utilized as a key building block.

Predicted 13C NMR Spectral Data

It is important to note that the carbon atom directly attached to the boron (C1) is often not observed in the 13C NMR spectrum. This is due to quadrupolar broadening from the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), which can significantly shorten the relaxation time of the C1 carbon, leading to a very broad or unobservable signal.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Assigned Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) | Rationale for Assignment |

| C-1 (ipso-Boron) | Not typically observed | Singlet (quaternary) | Quadrupolar broadening by the adjacent boron atom often renders this signal undetectable. |

| C-4 (ipso-Cyclohexyl) | ~148.2 | Singlet (quaternary) | The quaternary carbon of the phenyl ring attached to the cyclohexyl group is expected to be significantly downfield. |

| C-2, C-6 (ortho-Cyclohexyl) | ~128.7 | Doublet (CH) | These aromatic carbons are adjacent to the bulky cyclohexyl substituent. |

| C-3, C-5 (meta-Cyclohexyl) | ~135.2 | Doublet (CH) | These aromatic carbons are ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. |

| C-1' (ipso-Phenyl) | ~44.3 | Doublet (CH) | The methine carbon of the cyclohexane ring attached to the phenyl group. |

| C-4' (ipso-Pentyl) | ~37.1 | Doublet (CH) | The methine carbon of the cyclohexane ring attached to the pentyl group. |

| C-2', C-6' | ~34.1 | Triplet (CH₂) | Methylene carbons of the cyclohexane ring adjacent to the phenyl-substituted carbon. |

| C-3', C-5' | ~33.4 | Triplet (CH₂) | Methylene carbons of the cyclohexane ring adjacent to the pentyl-substituted carbon. |

| C-1'' | ~36.8 | Triplet (CH₂) | The first methylene group of the pentyl chain. |

| C-2'' | ~32.2 | Triplet (CH₂) | The second methylene group of the pentyl chain. |

| C-3'' | ~31.8 | Triplet (CH₂) | The third methylene group of the pentyl chain. |

| C-4'' | ~22.6 | Triplet (CH₂) | The fourth methylene group of the pentyl chain. |

| C-5'' | ~14.1 | Quartet (CH₃) | The terminal methyl group of the pentyl chain, expected to be the most upfield signal. |

Experimental Protocol for 13C NMR Analysis

The following protocol provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 20-30 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small drop can be added.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H) is recommended for better signal dispersion and sensitivity. The corresponding ¹³C frequency would be approximately 100 MHz or 125 MHz, respectively.

-

Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.

-

Temperature: Standard ambient probe temperature (e.g., 298 K or 25 °C).

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

3. Acquisition Parameters:

-

Pulse Width (P1): Calibrated 90° pulse for ¹³C (typically 8-12 µs).

-

Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient to cover all expected carbon resonances in organic molecules.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A minimum of 1024 scans is recommended, and for dilute samples, 4096 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is a good starting point. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Decoupling: Broadband proton decoupling (e.g., cpd on Bruker instruments) should be applied during acquisition to simplify the spectrum to single lines for each unique carbon.

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening, LB, of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used as a secondary reference.

Visualization of Molecular Structure and Logical Relationships

The following diagrams illustrate the molecular structure with carbon numbering and a logical workflow for the 13C NMR analysis.

Caption: Numbering scheme for this compound.

Caption: Experimental workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a compound of significant interest in organic synthesis and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing mass spectrometry for the characterization and quantification of this and similar boronic acid derivatives.

Compound Profile

This compound is an organic compound featuring a phenylboronic acid moiety linked to a pentylcyclohexyl group.[1] Its structure lends itself to applications in Suzuki coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern organic chemistry.[1] Furthermore, its utility extends to medicinal chemistry and drug discovery, where it serves as a versatile building block for the synthesis of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 143651-26-7 | [2][3] |

| Molecular Formula | C₁₇H₂₇BO₂ | [1][2] |

| Molecular Weight | 274.21 g/mol | [1][2][4] |

| Exact Mass | 274.2104103 u | [2] |

Mass Spectrometric Analysis: A Theoretical Overview

Ionization Techniques:

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable methods for the analysis of this compound. ESI, particularly in the negative ion mode, is expected to be highly sensitive for quantitative studies, as demonstrated with other phenylboronic acids.[7] EI would likely induce more extensive fragmentation, providing valuable structural information.

Proposed Fragmentation Pathway:

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the cyclohexyl, pentyl, and boronic acid moieties. A proposed fragmentation scheme is presented below.

Table 2: Predicted Mass Fragments and Their Origins

| m/z (Predicted) | Proposed Formula | Origin of Fragment |

| 274.21 | [C₁₇H₂₇BO₂]⁺ | Molecular Ion |

| 203.12 | [C₁₂H₁₆BO₂]⁺ | Loss of pentyl radical |

| 192.11 | [C₁₁H₁₆BO₂]⁺ | Loss of cyclohexene |

| 190.13 | [C₁₁H₁₄B(OH)₂]⁺ | Cleavage of the cyclohexyl ring |

| 122.05 | [C₆H₅B(OH)₂]⁺ | Phenylboronic acid cation |

| 71.15 | [C₅H₁₁]⁺ | Pentyl cation |

| 42.81 | [BO₂]⁻ | Borate anion (in negative ion mode)[5][6] |

Experimental Protocols

For researchers aiming to perform mass spectrometric analysis of this compound, the following protocols are recommended as a starting point.

Sample Preparation for LC-MS/MS:

A robust method for the quantitation of boronic acids has been previously established and can be adapted for this specific compound.[7]

-

Standard Preparation: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution using a mixture of 50:50 (v/v) methanol/water to establish a calibration curve.

-

Final Concentration: The final concentrations for the calibration curve should be tailored to the expected concentration in the samples of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters:

The following parameters are suggested for a sensitive and high-throughput analysis.[7]

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is suitable for this type of analysis.

-

Mobile Phase: A gradient of water and acetonitrile is recommended. The use of modifiers should be tested, but high sensitivity has been achieved with just water and acetonitrile.[7]

-

Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 1-10 µL.

-

MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

-

MRM Transitions: Specific MRM transitions would need to be optimized, but would likely involve the transition from the deprotonated molecular ion [M-H]⁻ to characteristic fragment ions.

Conclusion

The mass spectrometric analysis of this compound is a critical tool for its characterization and quantification in various scientific applications. While experimental data for this specific molecule is not widely published, a theoretical framework for its fragmentation behavior can be proposed based on the analysis of similar compounds. The provided experimental protocols offer a solid foundation for developing robust and sensitive analytical methods. Further empirical studies are warranted to fully elucidate the fragmentation patterns and optimize analytical conditions for this important chemical entity.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound [cymitquimica.com]

- 4. 4-trans(4-n-Pentylcyclohexyl)phenylboronicacid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

An In-depth Technical Guide to the Solubility of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is an organoboron compound with significant potential in organic synthesis and materials science. Its utility is notably highlighted in applications such as the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides an overview of the solubility characteristics of arylboronic acids, details established experimental protocols for solubility determination, and presents expected solubility trends. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy to illustrate general solubility behaviors.

Data Presentation: Solubility of Phenylboronic Acid

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent Class | Solvent | Solubility Trend |

| Ketones | Acetone, 3-Pentanone | High[2][4] |

| Ethers | Dipropyl Ether | High[2][4] |

| Halogenated | Chloroform | Moderate[2][4] |

| Hydrocarbons | Methylcyclohexane | Very Low[2][4] |

Note: This table is illustrative and based on the reported solubility of phenylboronic acid. The actual solubility of this compound may vary.

Experimental Protocols

The determination of solubility for boronic acids can be challenging due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[5] A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[1][5][6]

Dynamic Method for Solubility Determination

This method is based on visually or instrumentally observing the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.[5][6]

Methodology:

-

Sample Preparation: A precise amount of the solute (this compound) and the chosen organic solvent are added to a sealed sample vial to create a mixture of known composition. This is repeated for a range of compositions.

-

Controlled Heating: The vial is placed in a temperature-controlled bath and subjected to slow, constant heating (e.g., 0.1-0.5 °C/min) with rigorous stirring to ensure thermal equilibrium.[6]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, more accurately, by measuring the intensity of light transmitted through the sample using a luminance probe or a laser beam.[1][5][6]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[6]

-

Data Compilation: By repeating this procedure for various compositions of solute and solvent, a solubility curve (solubility as a function of temperature) can be constructed.

An alternative approach for high-throughput screening is the kinetic solubility assay , which often utilizes a DMSO stock solution that is then diluted into the aqueous or organic solvent of interest.[7] However, for generating precise thermodynamic solubility data, the shake-flask method or the dynamic method described above are more appropriate.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining solubility via the dynamic method and a typical application of arylboronic acids in the Suzuki-Miyaura coupling reaction.

Caption: Workflow for Dynamic Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Solid-State Architecture of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a valuable building block in organic synthesis and medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular frameworks. Understanding its three-dimensional structure is crucial for predicting its reactivity, solid-state properties, and potential for polymorphism, all of which are critical parameters in drug development and materials science. This technical guide provides an in-depth look into the structural characteristics of this compound. While a definitive crystal structure for this compound is not publicly available, this paper presents representative crystallographic data from a closely related arylboronic acid, 4-(methoxycarbonyl)phenylboronic acid, to infer its likely structural attributes. Furthermore, a detailed, representative experimental protocol for the synthesis and characterization of the title compound is provided, alongside a logical workflow diagram.

Introduction

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their utility as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds has made them indispensable in modern synthetic chemistry. The title compound, this compound, with its extended hydrophobic tail, is of particular interest in the synthesis of liquid crystals and biologically active molecules. The crystal structure of such molecules dictates their packing in the solid state, influencing physical properties like melting point, solubility, and stability. Intermolecular interactions, primarily hydrogen bonding from the boronic acid moiety, play a pivotal role in defining the supramolecular architecture.

Molecular Structure and Crystallographic Parameters (Analogous Compound)

As the crystal structure of this compound has not been reported, we present data for the analogous compound, 4-(methoxycarbonyl)phenylboronic acid, to provide insight into the expected molecular geometry and packing. Single-crystal X-ray diffraction is the definitive technique for determining such structures[1][2][3].

In the solid state, arylboronic acids typically form hydrogen-bonded dimers. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals that molecules are linked via pairs of O—H⋯O hydrogen bonds involving the boronic acid OH groups, forming inversion dimers[4]. These dimers are further connected through other hydrogen bonds, creating extended networks[4].

Table 1: Representative Crystallographic Data for 4-(methoxycarbonyl)phenylboronic acid [4]

| Parameter | Value |

| Empirical Formula | C₈H₉BO₄ |

| Formula Weight | 179.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (8) |

| b (Å) | 5.9876 (4) |

| c (Å) | 14.1234 (10) |

| α (°) | 90 |

| β (°) | 109.345 (3) |

| γ (°) | 90 |

| Volume (ų) | 808.34 (10) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.480 |

| Absorption coefficient (mm⁻¹) | 0.12 |

| F(000) | 376 |

Table 2: Selected Bond Lengths and Angles for 4-(methoxycarbonyl)phenylboronic acid [4]

| Bond/Angle | Length (Å) / Angle (°) |

| B1-O1 | 1.366 (2) |

| B1-O2 | 1.373 (2) |

| B1-C1 | 1.554 (2) |

| O1-B1-O2 | 118.16 (9) |

| O1-B1-C1 | 121.23 (10) |

| O2-B1-C1 | 120.60 (10) |

It is anticipated that this compound would exhibit similar dimeric structures driven by hydrogen bonding between the boronic acid groups. The bulky pentylcyclohexyl group would likely influence the overall crystal packing, potentially leading to layered structures with interdigitation of the alkyl chains.

Experimental Protocols

The following sections describe representative methodologies for the synthesis and characterization of this compound, based on general procedures for arylboronic acids[5].

Synthesis of this compound

The synthesis can be achieved through a multi-step process, culminating in the formation of the boronic acid. A common route involves the use of a Grignard reagent or an organolithium species, followed by reaction with a trialkyl borate.

Materials:

-

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in anhydrous THF to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add trimethyl borate to the cooled Grignard solution. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of a polar and a non-polar solvent like ethanol/water or toluene/heptane)

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent system.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Characterization

The purified product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H and B-O stretches of the boronic acid.

-

Melting Point Analysis: To assess the purity of the compound.

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional structure, if suitable single crystals can be obtained.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, analysis of analogous arylboronic acid structures provides valuable insights into its likely solid-state behavior. The formation of hydrogen-bonded dimers is a characteristic feature of this class of compounds. The provided representative experimental protocols offer a practical guide for the synthesis, purification, and characterization of this important chemical intermediate. The elucidation of its precise crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the fields of crystal engineering and medicinal chemistry, enabling a more profound understanding of its structure-property relationships.

References

- 1. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. youtube.com [youtube.com]

- 4. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Material Safety Data Sheet for 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 4-(trans-4-Pentylcyclohexyl)phenylboronic acid (CAS No. 143651-26-7). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a white to almost white powder or crystalline solid. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of new pharmaceutical compounds.[1] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value |

| CAS Number | 143651-26-7 |

| Molecular Formula | C17H27BO2 |

| Molecular Weight | 274.21 g/mol |

| Appearance | White to almost white powder to crystal |

| Boiling Point | 421.073 °C at 760 mmHg |

| Flash Point | 208.458 °C |

| Density | 1.01 g/cm³ |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) in an inert atmosphere. |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are skin and eye irritation. The GHS classification is summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4] |

Signal Word: Warning

GHS Pictogram:

Toxicological Information

No specific acute toxicity studies (e.g., LD50, LC50) are readily available for this compound. However, data for the parent compound, phenylboronic acid (CAS No. 98-80-6), can provide an indication of potential toxicity.

| Test | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | 740 mg/kg | Phenylboronic acid[5][6] |

It is important to handle this compound with the care due to a compound with moderate acute oral toxicity.

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) on the back of the animal. The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored on a numerical scale. The mean scores for erythema and edema are used to classify the substance. A substance is considered an irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment without proper governmental permits.

This technical guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before using this chemical. Always refer to the complete Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Stability and Storage of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(trans-4-Pentylcyclohexyl)phenylboronic acid. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound, ensuring its integrity and performance in sensitive applications such as Suzuki-Miyaura coupling and drug discovery.

Core Stability Profile

This compound, like other arylboronic acids, is a crystalline solid that is susceptible to degradation through several pathways. The primary routes of degradation are protodeboronation and oxidation. The stability of the compound is influenced by environmental factors such as temperature, moisture, light, and pH. It is also known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]

A key characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides, known as boroxines. Therefore, commercial batches of this compound may contain varying amounts of its corresponding anhydride.[3]

Quantitative Stability and Storage Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the general and recommended conditions based on the known behavior of arylboronic acids.

| Parameter | Recommended Condition | Rationale and Potential Impact |

| Temperature | Store in a cool place, preferably refrigerated (2-8 °C). Some suppliers suggest room temperature, but <15°C is recommended for long-term storage.[2][3] | Higher temperatures can accelerate the rate of degradation, including protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] | The compound is air-sensitive, and exposure to oxygen can lead to oxidative degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. The compound is hygroscopic.[1][2][4] | Moisture can facilitate protodeboronation, the cleavage of the carbon-boron bond, which is a primary degradation pathway for arylboronic acids in aqueous environments.[5] |

| Light | Store in a dark place. | To prevent potential photolytic degradation. |

| pH | Avoid strongly acidic or basic conditions. | Both acidic and basic conditions can promote degradation.[6] Basic conditions, in particular, can facilitate protodeboronation.[5][7][8] |

Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing appropriate handling and storage protocols and for analytical method development to detect degradation products.

Caption: Major degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental setups.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method can be developed to separate the parent compound from its degradation products, allowing for quantification of stability over time.

-

Objective: To quantify the purity of this compound and monitor the formation of degradation products under various stress conditions.

-

Instrumentation: HPLC with a UV detector.

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. The aqueous phase can be buffered to investigate pH-dependent stability.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenylboronic acid moiety absorbs (e.g., ~220-230 nm).

-

Procedure:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose aliquots of the solution or solid compound to stress conditions (e.g., elevated temperature, high humidity, UV light, acidic/basic conditions).

-

At specified time points, dissolve the solid samples or dilute the solutions and inject them into the HPLC system.

-

Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

-

Calculate the percentage of the remaining parent compound at each time point.

-

¹H NMR Spectroscopy for Monitoring Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy can provide qualitative and semi-quantitative information about the degradation process.

-

Objective: To observe the disappearance of signals corresponding to this compound and the appearance of signals from degradation products.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Procedure:

-

Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.

-

Subject the NMR tube to stress conditions (e.g., elevated temperature).

-

Acquire subsequent ¹H NMR spectra at regular intervals.

-

Integrate the signals of the parent compound and any new signals to monitor the progress of degradation. The disappearance of the aromatic protons adjacent to the boronic acid group and the appearance of a new aromatic proton in their place can indicate protodeboronation.

-

Recommended Handling and Storage Workflow

The following diagram outlines a recommended workflow for the handling and storage of this compound to ensure its stability and integrity.

Caption: Recommended workflow for handling and storing the boronic acid.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of their experimental results. The primary considerations are protection from moisture, oxygen, heat, and light. For critical applications, it is recommended to perform analytical testing to confirm the purity of the material before use, especially after prolonged storage.

References

- 1. benchchem.com [benchchem.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Accelerated stability and forced degradation [alphalyse.com]

- 5. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 143651-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Navigating the Nuances of Purity in Commercial 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials, is no exception. This technical guide provides an in-depth analysis of the purity specifications of commercial-grade this compound, detailing common impurities, analytical methodologies for purity assessment, and a summary of specifications from various suppliers.

Commercial Purity Specifications: A Comparative Overview

Commercial suppliers of this compound typically offer this compound at purities ranging from 97% to over 99%. The specified purity is often determined by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and titration being the most common. It is crucial for researchers to understand the basis of the stated purity, as different methods can provide varying results depending on the impurities present.

Below is a summary of typical purity specifications from commercial suppliers.

| Supplier Category | Typical Purity Specification | Method of Analysis | Notes |

| Specialty Chemical Suppliers | ≥98%[1] | HPLC (Area %), Titration | May contain varying amounts of the corresponding anhydride (boroxine). |

| Fine Chemical Manufacturers | 99%[2] | HPLC (Area %) | Higher purity grades may be available upon request. |

| Research Chemical Suppliers | 97.0% - 108.0% | Neutralization Titration | The wide range can be attributed to the presence of the trimeric anhydride (boroxine), which has a different molecular weight but reacts in the titration. |

| General Chemical Providers | 97%[3] | Not always specified | It is advisable to request a Certificate of Analysis (CoA) to understand the analytical method used. |

Unmasking the Impurities: What to Look For

The purity of this compound is not solely defined by the percentage of the active molecule but also by the nature and quantity of its impurities. Understanding the potential impurities is critical for predicting their impact on downstream reactions and the final product.

The Prevalent Impurity: Boroxine (Anhydride)

The most common impurity in solid-state boronic acids is the corresponding trimeric anhydride, known as a boroxine. This cyclic anhydride is formed through the intermolecular dehydration of three boronic acid molecules.

Logical Relationship: Formation of Boroxine Impurity

Caption: Dehydration of three boronic acid molecules to form the boroxine impurity.

The presence of boroxines can affect the stoichiometry of subsequent reactions, such as the widely used Suzuki-Miyaura coupling. While boroxines can sometimes participate in these reactions, their reactivity can differ from that of the free boronic acid, potentially leading to lower yields and the formation of byproducts.

Process-Related Impurities

The synthetic route to this compound can introduce other impurities. A common synthetic pathway involves the reaction of a Grignard or organolithium reagent with a trialkyl borate. Potential impurities from this process include:

-

Homocoupling byproducts: Dimeric species formed from the coupling of two aryl groups.

-

Starting materials: Unreacted 1-bromo-4-(trans-4-pentylcyclohexyl)benzene.

-

Dehalogenated byproducts: The corresponding pentylcyclohexylbenzene.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary for a comprehensive assessment of the purity of this compound. The following are the most relevant and widely used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and its organic impurities.

Experimental Workflow: HPLC Purity Analysis

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is catalyzed by a palladium complex and is widely valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reagents.[1][2]

One particularly useful reagent in this class is 4-(trans-4-Pentylcyclohexyl)phenylboronic acid . Its rigid cyclohexylphenyl core structure makes it a valuable building block in the synthesis of materials with specific conformational properties, most notably in the field of liquid crystals.[3] The biphenyl structures synthesized using this boronic acid are key components in nematic liquid crystal displays (LCDs).[1][3] Beyond materials science, the unique lipophilic and rigid scaffold of the resulting products also holds potential in medicinal chemistry and drug discovery, where such structures can be explored for their interactions with biological targets.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on the synthesis of the nematic liquid crystal 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).

Applications

The primary application of Suzuki-Miyaura coupling with this compound is in the synthesis of biaryl compounds that serve as the fundamental skeletons for functional materials and potential bioactive molecules.

-